1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-
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Overview
Description
1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- is a heterocyclic compound that combines the structural features of both thieno and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- typically involves the condensation of thieno[3,2-e]pyrimidine derivatives with ortho-phenylenediamine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction may also involve the use of catalysts like Lewis acids to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving the efficiency, yield, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Scientific Research Applications
1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial growth . In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the thieno ring.
Thieno[2,3-d]pyrimidine: Contains the thieno ring but differs in the fused heterocyclic structure.
Benzothiazole: Similar in structure but contains a sulfur atom in place of the nitrogen in the benzimidazole ring.
Uniqueness: 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- is unique due to its combined thieno and benzimidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C9H8N2S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
4,5-dihydro-3H-thieno[3,2-e]benzimidazole |
InChI |
InChI=1S/C9H8N2S/c1-2-8-6(3-4-12-8)9-7(1)10-5-11-9/h3-5H,1-2H2,(H,10,11) |
InChI Key |
FZOJRZYPOWEVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1NC=N3 |
Origin of Product |
United States |
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